Isoindolin-5-amine
Overview
Description
Isoindolin-5-amine is a chemical compound with the CAS Number: 45766-35-6 and a molecular weight of 134.18 . It is also known by its IUPAC name, 2,3-dihydro-1H-isoindol-5-ylamine . The compound is typically stored at temperatures between 2-8°C . It appears as a yellow to brown solid .
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .
Molecular Structure Analysis
Isoindolin-5-amine contains a total of 21 bonds; 11 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 secondary amine (aliphatic) .
Chemical Reactions Analysis
The synthesis of isoindoline derivatives involves a domino reaction with a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . The resulting N-benzyl-1,3-dihydroisoindole under hydrogenolysis conditions at room temperature underwent selective cleavage of the exocyclic N–CH2Ar bond followed by in situ lactamization to form benzo[b]pyrrolizidinone .
Physical And Chemical Properties Analysis
The main chemical property of amines, including Isoindolin-5-amine, is their ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions .
Scientific Research Applications
1. Synthesis of Isoindoline Derivatives
- Summary of Application: Isoindolin-5-amine is used in the synthesis of isoindoline derivatives. These derivatives are developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .
- Methods of Application: The method involves a domino reaction with a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .
- Results or Outcomes: The resulting N-benzyl-1,3-dihydroisoindole under hydrogenolysis conditions at room temperature underwent selective cleavage of the exocyclic N–CH2Ar bond followed by in situ lactamization to form benzo[b]pyrrolizidinone .
2. Synthesis of N-Isoindoline-1,3-dione Heterocycles
- Summary of Application: N-Isoindoline-1,3-dione heterocycles, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
- Methods of Application: One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
- Results or Outcomes: Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .
3. Synthesis of Novel Indole Amines
- Summary of Application: Novel indoles amines, which are synthesized using Isoindolin-5-amine, have been screened for antioxidant activity .
- Methods of Application: The Chiron approach is used to synthesize enantiopure heterocycles .
- Results or Outcomes: The newly synthesized indole amines showed good antioxidant potential as compared to standard drugs .
4. Synthesis of Polyfunctional Donor-Acceptor (DA) Cyclopropanes
- Summary of Application: Isoindolin-5-amine is used in the synthesis of polyfunctional donor-acceptor (DA) cyclopropanes . These compounds contain additional reaction centers within their structure in addition to groups that play the role of cation- and anion-stabilizing substituents, making them attractive substrates in organic synthesis .
- Methods of Application: The method involves a domino reaction with a donor-acceptor cyclopropane containing an aromatic fragment with a bromomethyl group in the ortho position as a donor with primary amines .
- Results or Outcomes: The reaction of DA cyclopropanes with primary amines has been widely studied and can lead to acyclic ring-opening products and a number of cyclic products such as pyrrolidones, azetidines, dihydro- and tetrahydroquinolines, etc .
5. Biological Applications of Indole Derivatives
- Summary of Application: Various bioactive aromatic compounds containing the indole nucleus, which can be synthesized using Isoindolin-5-amine, have shown clinical and biological applications . These compounds bind with high affinity to multiple receptors, making them useful in developing new therapeutic possibilities .
- Methods of Application: The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores makes it an important heterocyclic compound having broad-spectrum biological activities .
- Results or Outcomes: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
6. Synthesis of Isoindole Natural Products
- Summary of Application: Isoindole, known for more than a century, consists of a fused benzopyrrole ring system and constitutes the regioisomer of the abundant 1H-indole heterocycle . Isoindolin-5-amine can be used in the synthesis of these natural products .
- Methods of Application: The fully reduced member of the isoindole family is termed isoindoline . Formal oxidation to the 10π-system leads to isoindole .
- Results or Outcomes: Isoindole is usually only stable when the labile hydrogen atom at the 2-position is replaced by a substituent .
7. Synthesis of Polyfunctional Donor-Acceptor (DA) Cyclopropanes
- Summary of Application: Isoindolin-5-amine is used in the synthesis of polyfunctional donor-acceptor (DA) cyclopropanes . These compounds contain additional reaction centers within their structure in addition to groups that play the role of cation- and anion-stabilizing substituents, making them attractive substrates in organic synthesis .
- Methods of Application: The method involves a domino reaction with a donor-acceptor cyclopropane containing an aromatic fragment with a bromomethyl group in the ortho position as a donor with primary amines .
- Results or Outcomes: The reaction of DA cyclopropanes with primary amines has been widely studied and can lead to acyclic ring-opening products and a number of cyclic products such as pyrrolidones, azetidines, dihydro- and tetrahydroquinolines, etc .
8. Biological Applications of Indole Derivatives
- Summary of Application: Various bioactive aromatic compounds containing the indole nucleus, which can be synthesized using Isoindolin-5-amine, have shown clinical and biological applications . These compounds bind with high affinity to multiple receptors, making them useful in developing new therapeutic possibilities .
- Methods of Application: The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores makes it an important heterocyclic compound having broad-spectrum biological activities .
- Results or Outcomes: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
9. Synthesis of Isoindole Natural Products
- Summary of Application: Isoindole, known for more than a century, consists of a fused benzopyrrole ring system and constitutes the regioisomer of the abundant 1H-indole heterocycle . Isoindolin-5-amine can be used in the synthesis of these natural products .
- Methods of Application: The fully reduced member of the isoindole family is termed isoindoline . Formal oxidation to the 10π-system leads to isoindole .
- Results or Outcomes: Isoindole is usually only stable when the labile hydrogen atom at the 2-position is replaced by a substituent .
Safety And Hazards
Isoindolin-5-amine hydrochloride is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact, it is advised to wash off with soap and plenty of water . If inhaled, move the person into fresh air . If swallowed, rinse mouth with water and consult a physician .
Future Directions
Isoindolines are the focus of much research due to their presence in a wide array of bioactive molecules . They have also proven to be important intermediates for the synthesis of new drugs with different applications . Future research may focus on developing more efficient strategies to access 3-hydroxyisoindolin-1-ones .
properties
IUPAC Name |
2,3-dihydro-1H-isoindol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIFSHPDDSIFRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564155 | |
Record name | 2,3-Dihydro-1H-isoindol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoindolin-5-amine | |
CAS RN |
45766-35-6 | |
Record name | 2,3-Dihydro-1H-isoindol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1H-isoindol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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